1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a methoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxypropylamine with a suitable precursor that contains the pyrrolidine ring and carboxylic acid group. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. The process generally involves the use of large-scale reactors and controlled reaction conditions to maintain consistency. Post-treatment steps include cooling the reaction solution, filtering, concentrating the filtrate, and extracting with organic solvents to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxypropyl side chain into a carboxylic acid or ketone.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like atmospheric dioxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and carboxylic acids with different side chains. Examples include:
- 1-(3-Methoxypropyl)-4-piperidinamine
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-4-2-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBBAKLFCDXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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